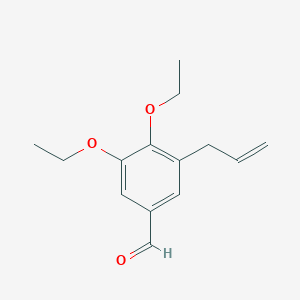

3-Allyl-4,5-diethoxybenzaldehyde

Description

BenchChem offers high-quality 3-Allyl-4,5-diethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-4,5-diethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diethoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXWDMVMBKPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389769 | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-41-0 | |

| Record name | 3,4-Diethoxy-5-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-3-Allyl-4,5-diethoxybenzaldehyde

A Technical Guide to 3-Allyl-4,5-diethoxybenzaldehyde: Properties, Synthesis, and Characterization

Abstract

This guide provides a comprehensive technical overview of 3-Allyl-4,5-diethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to the scientific community. Benzaldehyde derivatives are crucial building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document details the physicochemical properties, outlines a robust synthesis protocol via Claisen rearrangement, describes standard analytical techniques for structural verification, and discusses essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this paper aims to be an authoritative resource, integrating established methodologies with the practical insights necessary for laboratory applications.

Physicochemical Properties

3-Allyl-4,5-diethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular structure, featuring an allyl group ortho to a hydroxyl group (after rearrangement) and two ethoxy substituents, provides a unique combination of reactive sites and electronic properties. These features make it a valuable intermediate in medicinal chemistry and materials science.

The precise molecular weight and formula are fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and spectroscopic analysis. The molecular formula is C14H18O3, and the corresponding molecular weight is 234.29 g/mol .

Table 1: Core Properties of 3-Allyl-4,5-diethoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C14H18O3 | Calculated |

| Molecular Weight | 234.29 g/mol | Calculated |

| IUPAC Name | 3-allyl-4,5-diethoxybenzaldehyde | |

| Appearance | Off-white to yellow solid or oil | Typical for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred from structure |

Synthesis Pathway and Experimental Protocol

The introduction of an allyl group onto the aromatic ring is efficiently achieved through a Claisen rearrangement, a powerful and reliable[1][1]-sigmatropic rearrangement. This thermal process is highly regioselective, making it the preferred method for this transformation.

Mechanistic Rationale

The synthesis begins with a Williamson ether synthesis to form an allyl ether precursor, 4-allyloxy-3,5-diethoxybenzaldehyde. Upon heating, the molecule undergoes a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the benzene ring, yielding the desired product. The reaction is driven by the formation of a stable aromatic phenol.

Below is a diagram illustrating the key transformation in the synthesis.

Caption: Synthetic workflow for 3-Allyl-4,5-diethoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[2][3]

Step 1: Synthesis of 4-Allyloxy-3,5-diethoxybenzaldehyde (Precursor)

-

To a solution of 4-hydroxy-3,5-diethoxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously and add allyl bromide (1.2 equivalents) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde

-

Place the precursor, 4-allyloxy-3,5-diethoxybenzaldehyde (1 equivalent), in a flask with a high-boiling point solvent such as N-methylpyrrolidone (NMP).[2]

-

Heat the solution to 200°C under an inert atmosphere (e.g., Nitrogen or Argon).[2]

-

Maintain the temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture, dilute with water, and extract the product with a suitable organic solvent like dichloromethane.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Step 3: Ethylation to 3-Allyl-4,5-diethoxybenzaldehyde

-

Dissolve the product from Step 2 (1 equivalent) in acetone or DMF.

-

Add potassium carbonate (1.5 equivalents) followed by ethyl iodide (1.2 equivalents).[3]

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.[3]

-

Perform an aqueous workup similar to Step 1 and purify by column chromatography to yield the final product.

Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the identity and purity of the final compound.

Caption: Standard analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (~9.8 ppm), aromatic protons, the allyl group protons (vinylic and allylic), and the two ethoxy groups (quartet and triplet).

-

¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and carbons of the allyl and ethoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

~1685 cm⁻¹: A strong C=O stretch characteristic of the aromatic aldehyde.

-

~1600 and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~2850-3000 cm⁻¹: C-H stretching from the alkyl and allyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 234. Fragmentation patterns corresponding to the loss of ethoxy or allyl groups would further support the structure.

Safety and Handling

As a substituted benzaldehyde, 3-Allyl-4,5-diethoxybenzaldehyde requires careful handling in a laboratory setting. Aromatic aldehydes can be irritants and sensitizers.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Research and Development

Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of therapeutic agents.[3] The specific combination of functional groups in 3-Allyl-4,5-diethoxybenzaldehyde makes it a promising precursor for:

-

Novel PDE4 Inhibitors: The structural motif is similar to intermediates used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[3]

-

Pharmaceutical Intermediates: It can serve as a key intermediate in the synthesis of drugs like trimethoprim and other bioactive molecules.[6]

-

Complex Molecule Synthesis: The aldehyde provides a reactive handle for building more complex structures, while the allyl group can be further functionalized to explore diverse chemical space.[3]

References

-

National Institute of Standards and Technology. (n.d.). 3,4-Diethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74847, 3,4-Diethoxybenzaldehyde. PubChem. Retrieved from [Link]

-

ChemicalSafetyFacts.org. (n.d.). Aldehydes. Retrieved from [Link]

-

The John D. Walsh Company, Inc. (2015). SAFETY DATA SHEET - XI ALDEHYDE. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 3,4-Diethoxybenzaldehyde [webbook.nist.gov]

- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. johndwalsh.com [johndwalsh.com]

- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 3-Allyl-4,5-diethoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Abstract

In the realm of pharmaceutical research and drug development, understanding the solubility of a lead compound is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of 3-Allyl-4,5-diethoxybenzaldehyde, a promising substituted benzaldehyde with potential applications in medicinal chemistry.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers. It combines theoretical predictions based on the physicochemical properties of structurally similar molecules with detailed, field-proven experimental protocols for accurate solubility determination. This document is designed to empower researchers, scientists, and drug development professionals with the necessary tools and insights to effectively characterize and utilize 3-Allyl-4,5-diethoxybenzaldehyde in their research endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A thorough understanding of a compound's solubility in various organic solvents is equally critical, as it dictates the feasibility of synthesis, purification, formulation, and administration. 3-Allyl-4,5-diethoxybenzaldehyde, a member of the substituted benzaldehyde class, presents a unique molecular architecture with potential as a versatile precursor in pharmaceutical research.[1] Its structural elements, including the allyl, ethoxy, and methoxy groups, suggest its utility in the development of novel therapeutics, particularly in the synthesis of targeted therapies like phosphodiesterase 4 (PDE4) inhibitors for inflammatory and autoimmune diseases.[1] This guide provides a comprehensive approach to understanding and determining the solubility of this promising molecule.

Physicochemical Properties: Predicting Solubility Behavior

While direct experimental data for 3-Allyl-4,5-diethoxybenzaldehyde is limited, we can infer its likely solubility behavior by examining its structural components and the properties of analogous compounds.

Molecular Structure and Functional Group Analysis

The molecular structure of 3-Allyl-4,5-diethoxybenzaldehyde is the primary determinant of its interactions with various solvents.

-

Aromatic Core: The central benzene ring provides a nonpolar, hydrophobic character.

-

Allyl Group (-CH₂CH=CH₂): This group further contributes to the nonpolar nature of the molecule.

-

Diethoxy Groups (-OCH₂CH₃): The two ethoxy groups introduce some polar character through the ether linkages. However, the ethyl chains themselves are nonpolar.

-

Benzaldehyde Moiety (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

Based on this structure, we can anticipate that 3-Allyl-4,5-diethoxybenzaldehyde will exhibit good solubility in a range of organic solvents, from nonpolar to moderately polar. Its solubility in highly polar, protic solvents like water is expected to be low.

Comparative Analysis with Structurally Related Compounds

Examining the properties of similar molecules provides valuable insights. For instance, 3,4-Diethoxybenzaldehyde has a molecular weight of 194.23 g/mol and an XLogP3 of 2.3, indicating a degree of lipophilicity.[2] Similarly, 2,4-Diethoxybenzaldehyde shares a molecular weight of 194.23 g/mol and has an XLogP3-AA of 2.1.[3] Another related compound, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, has a molecular weight of 220.26 g/mol and a calculated XLogP3 of 2.8.[4] These values suggest that 3-Allyl-4,5-diethoxybenzaldehyde, with a likely similar molecular weight and lipophilicity, will favor organic solvents over aqueous media.

Table 1: Physicochemical Properties of 3-Allyl-4,5-diethoxybenzaldehyde and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 3-Allyl-4,5-diethoxybenzaldehyde (Predicted) | C₁₄H₁₈O₃ | ~234.29 | ~3.0 | 0 | 3 |

| 3,4-Diethoxybenzaldehyde[2] | C₁₁H₁₄O₃ | 194.23 | 2.3 | 0 | 3 |

| 2,4-Diethoxybenzaldehyde[3] | C₁₁H₁₄O₃ | 194.23 | 2.1 | 3 | |

| 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde[4] | C₁₃H₁₆O₃ | 220.26 | 2.8 | 0 | 3 |

Note: Values for 3-Allyl-4,5-diethoxybenzaldehyde are estimated based on its structure and comparison with related compounds.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" is a fundamental concept in predicting solubility.[5] It suggests that a solute will dissolve best in a solvent that has a similar polarity. Given the mixed polar and nonpolar characteristics of 3-Allyl-4,5-diethoxybenzaldehyde, it is expected to be soluble in solvents with intermediate polarity.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by dividing the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7][8] A substance is likely to dissolve in a solvent if their HSP values are similar. While the specific HSP for 3-Allyl-4,5-diethoxybenzaldehyde are not published, they can be estimated or determined experimentally. For context, the HSP for benzaldehyde are δD = 19.4, δP = 7.4, and δH = 5.3 MPa⁰.⁵.[9]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, from first principles.[10][11][12][13][14] This approach can be particularly useful for novel compounds where experimental data is scarce.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a reliable method for characterizing the solubility of 3-Allyl-4,5-diethoxybenzaldehyde in various organic solvents.

Materials and Equipment

-

3-Allyl-4,5-diethoxybenzaldehyde (high purity)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Allyl-4,5-diethoxybenzaldehyde to a known volume of each selected organic solvent in a series of vials. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Allyl-4,5-diethoxybenzaldehyde of known concentrations in a suitable solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Accurately dilute the filtered supernatant from the saturated solutions.

-

Analyze the diluted samples by HPLC and determine the concentration of 3-Allyl-4,5-diethoxybenzaldehyde by interpolating from the calibration curve.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.

-

Anticipated Solubility Profile

Based on the physicochemical properties, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of 3-Allyl-4,5-diethoxybenzaldehyde

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The aromatic ring and allyl group contribute to significant nonpolar character. |

| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | Very High | A good balance of polar and nonpolar characteristics matching the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polarity of the solvent can interact with the polar groups of the solute. |

| Polar Protic | Ethanol, Methanol | Moderate | The aldehyde and ether groups can interact with the hydroxyl groups of the solvent, but the large nonpolar portion limits high solubility. |

| Highly Polar Protic | Water | Low | The hydrophobic nature of the molecule dominates, leading to poor solvation by water. |

The following diagram illustrates the relationship between solvent polarity and the predicted solubility of 3-Allyl-4,5-diethoxybenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. zenodo.org [zenodo.org]

- 13. scm.com [scm.com]

- 14. approcess.com [approcess.com]

Harnessing the Therapeutic Potential of Allylated Benzaldehyde Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide

Executive Summary

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The strategic introduction of an allyl group—a common motif in medicinal chemistry known for its ability to modulate lipophilicity, metabolic stability, and receptor binding—presents a compelling avenue for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of allylated benzaldehyde derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals. By exploring the synergy between the benzaldehyde scaffold and the allyl functional group, we aim to illuminate the therapeutic promise of this versatile class of compounds.

The Rationale for Allylation: A Synthetic Strategy for Enhanced Bioactivity

The core principle behind the development of allylated benzaldehyde derivatives is the synergistic enhancement of biological activity. Benzaldehyde itself is a generally regarded as safe (GRAS) substance used widely in the food and cosmetic industries, possessing inherent but often modest therapeutic properties.[1] The allyl group (CH₂=CH-CH₂-) is a small, lipophilic moiety that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its introduction onto the benzaldehyde scaffold can:

-

Increase Lipophilicity: Facilitating improved passage across biological membranes, a critical factor for reaching intracellular targets.[2]

-

Introduce New Binding Interactions: The π-system of the double bond can engage in hydrophobic or π-π stacking interactions within protein binding pockets.

-

Serve as a Michael Acceptor: Potentially enabling covalent modification of target proteins, leading to irreversible inhibition.

-

Mimic Natural Substrates: The allyl portion can mimic the unsaturated bonds of fatty acids, allowing for competitive inhibition of enzymes like lipoxygenases.[3]

This strategic combination aims to create derivatives with superior potency, selectivity, and novel mechanisms of action compared to the parent compound.

Synthesis of Allylated Benzaldehyde Derivatives

The synthesis of allylated benzaldehyde derivatives is typically straightforward, with O-allylation of precursor hydroxybenzaldehydes being the most common and efficient route. This method allows for precise control over the position of the allyl group, which is crucial for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The primary synthetic route involves a nucleophilic substitution reaction where a hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).

Caption: General workflow for the O-allylation of hydroxybenzaldehydes.

Experimental Protocol: Synthesis of 2-(Allyloxy)benzaldehyde

This protocol provides a representative method for the O-alkylation of a hydroxybenzaldehyde.[4] The choice of a non-polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting phenoxide.

-

Preparation: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Add allyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Monitoring: Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield the pure 2-(allyloxy)benzaldehyde.

Key Biological Activities & Mechanisms of Action

Allylated benzaldehyde derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing various pathological conditions.

Antimicrobial Activity

Benzaldehyde derivatives are known to be environmentally safe antimicrobial compounds.[5] The introduction of allyl and hydroxyl groups can enhance this activity.

-

Mechanism of Action: The primary antimicrobial mechanism involves the disruption of the microbial cell membrane. Hydroxybenzaldehydes, acting similarly to phenols, interact with the cell surface, leading to the disintegration of the membrane and the release of intracellular components.[5] This lipophilic character, enhanced by the allyl group, is key to penetrating the phospholipid layers of bacterial and fungal cells.[2][6]

Caption: Mechanism of antimicrobial action via membrane disruption.

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well.[7]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

This is one of the most promising areas for allylated benzaldehyde derivatives, with multiple validated mechanisms of action.

-

Mechanism 1: Inhibition of Aldehyde Dehydrogenase (ALDH) Aldehyde dehydrogenase, particularly the ALDH1A3 isoform, is overexpressed in various cancers and is a key marker for cancer stem cells (CSCs), which contribute to tumor initiation and chemoresistance.[4] Benzyloxybenzaldehyde derivatives, structurally related to allylated versions, have been identified as potent and selective inhibitors of ALDH1A3.[4] Inhibition of ALDH depletes the cell of retinoic acid, a crucial signaling molecule for CSC proliferation, and can re-sensitize cancer cells to conventional chemotherapeutics like paclitaxel.[4]

Caption: Inhibition of the ALDH1A3 pathway in cancer stem cells.

-

Mechanism 2: Disruption of 14-3-3ζ Protein Interactions Recent studies have shown that benzaldehyde can suppress epithelial-mesenchymal plasticity (EMP) and overcome treatment resistance by targeting the interaction between the signaling protein 14-3-3ζ and phosphorylated histone H3 (H3S28ph).[8][9] This interaction is critical for the transcriptional regulation of genes related to cancer cell stemness and metastasis.[8] By inhibiting this key protein-protein interaction, benzaldehyde derivatives can prevent tumor growth and spread.[9]

-

Mechanism 3: Induction of Apoptosis and Cell Cycle Arrest Certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells, such as the HL-60 leukemia line.[10] This is often accompanied by the loss of mitochondrial membrane potential and DNA fragmentation, hallmarks of programmed cell death.[10]

-

Experimental Protocol: ALDH Activity Inhibition Assay This fluorometric assay measures the conversion of a substrate to a fluorescent product by the ALDH enzyme.[4]

-

Reagent Preparation: Prepare a reaction buffer containing the ALDH enzyme, NAD(P)⁺ cofactor, and the test compound at various concentrations.

-

Initiation: Add the ALDH substrate (e.g., hexanal) to initiate the reaction.

-

Measurement: Measure the rate of increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader. The fluorescence is directly proportional to the generation of NAD(P)H.

-

Calculation: Compare the reaction rates in the presence of the inhibitor to the control (vehicle only) to determine the percent inhibition and calculate the IC₅₀ value.

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Allylated benzaldehydes can potently suppress inflammatory responses.

-

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the downregulation of key pro-inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[13] Benzaldehyde derivatives inhibit the activation of these pathways, thereby reducing the expression of these pro-inflammatory genes.[11][12]

-

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Measurement: Measure the amount of NO produced in the cell supernatant using the Griess reagent, which detects nitrite (a stable breakdown product of NO).

-

Calculation: Calculate the percentage of NO inhibition by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells and determine the IC₅₀ value.[11]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of allylated benzaldehyde derivatives is highly dependent on their specific chemical structure. While a comprehensive SAR is still emerging, key principles can be drawn from existing research on related compounds.

| Structural Feature | Impact on Biological Activity | Rationale / Example |

| Position of Allyloxy Group | Critical for activity. The ortho-position often shows high potency. | Ortho-substitution, as in 2-(benzyloxy)benzaldehyde, exhibited significant anticancer activity.[10] Steric and electronic effects at this position can optimize binding to target enzymes. |

| Hydroxyl Groups | Increased number of phenolic -OH groups enhances antimicrobial activity. | More hydroxyl groups increase the potential for hydrogen bonding and interaction with microbial cell membranes, similar to phenols.[7] |

| Ring Substituents (e.g., -OCH₃, -Cl) | Modulates potency and selectivity. | Methoxy or chloro groups on either the benzaldehyde or benzyl ring can alter electronic properties and lipophilicity, fine-tuning the molecule's interaction with specific targets.[10] |

| Modifications to Allyl Group | Can alter mechanism and potency. | While not extensively studied for benzaldehydes, in related allylbenzenes, increasing the size of aliphatic groups attached elsewhere on the molecule increased inhibitory potency against 15-lipoxygenase.[3] |

Future Perspectives and Drug Development

Allylated benzaldehyde derivatives represent a promising class of molecules with multifaceted therapeutic potential. Their straightforward synthesis and diverse biological activities make them attractive candidates for further development.

A particularly intriguing property of the parent benzaldehyde molecule is its ability to act as an absorption promoter by disturbing the integrity of the lipid bilayer in cell membranes, thereby enhancing permeability.[14] This intrinsic feature could be a significant advantage for its derivatives, potentially improving the oral bioavailability of drugs that are otherwise poorly absorbed.[14]

Future research should focus on:

-

Systematic SAR studies to optimize potency and selectivity for specific targets (e.g., ALDH1A3 vs. other isoforms).

-

Pharmacokinetic and ADME/Tox profiling to assess drug-like properties.

-

In vivo efficacy studies in relevant animal models of cancer, inflammation, and infectious diseases.

-

Exploration of novel derivatives with modifications to the allyl chain to probe different binding modes and activities.

Conclusion

The strategic allylation of the benzaldehyde scaffold is a validated and highly effective approach for generating novel chemical entities with potent and diverse biological activities. With demonstrated mechanisms against cancer, inflammation, and microbial pathogens, these compounds stand out as a versatile platform for drug discovery. The insights and protocols provided in this guide offer a solid foundation for researchers to explore, optimize, and ultimately harness the significant therapeutic potential of allylated benzaldehyde derivatives.

References

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved from [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). Nature. Retrieved from [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and structure-activity relationship of 1-allyl-3-(2-chlorobenzoyl) thiourea as analgesic. (n.d.). ResearchGate. Retrieved from [Link]

-

Allylation of benzaldehyde 2a. (n.d.). ResearchGate. Retrieved from [Link]

-

Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]

-

Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. (n.d.). PubMed Central. Retrieved from [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Springer. Retrieved from [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). PubMed Central. Retrieved from [Link]

-

Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2025). ResearchGate. Retrieved from [Link]

-

Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Scheme 16: (A) Examples of anti-inflammatory benzaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient and Sustainable One-pot Synthesis of α-Carbonyl Homoallylic Alcohols from Benzaldehyde and Allylic. (n.d.). LillOA. Retrieved from [Link]

-

Antitumor activity of benzaldehyde. (n.d.). PubMed. Retrieved from [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). ResearchGate. Retrieved from [Link]

-

Allylation reactions of benzaldehyde with compounds 6 a-6 d in a) CD 2 Cl 2 . (n.d.). ResearchGate. Retrieved from [Link]

-

Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer. Retrieved from [Link]

-

A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. (n.d.). PubMed Central. Retrieved from [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum. (2019). ResearchGate. Retrieved from [Link]

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021). Frontiers. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-allyl-4,5-diethoxybenzaldehyde via Claisen Rearrangement

Introduction: The Strategic Importance of the Claisen Rearrangement in Specialty Chemical Synthesis

The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction in the synthetic organic chemist's toolkit. This[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether provides a regio- and stereospecific route to γ,δ-unsaturated carbonyl compounds and ortho-allyl phenols, respectively[2]. Its intramolecular nature and concerted mechanism, proceeding through a highly ordered cyclic transition state, make it a predictable and efficient method for introducing allyl functionalities onto aromatic rings[2].

3-allyl-4,5-diethoxybenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The strategic placement of the allyl, ethoxy, and methoxy groups on the benzaldehyde scaffold offers multiple points for further chemical elaboration. This application note provides a comprehensive guide for the synthesis of 3-allyl-4,5-diethoxybenzaldehyde, commencing with the preparation of the requisite allyl aryl ether precursor and culminating in its thermal rearrangement. We will delve into the mechanistic underpinnings of the key Claisen rearrangement step, provide detailed, field-tested protocols, and discuss critical aspects of reaction monitoring, workup, and product characterization.

Synthetic Strategy Overview

The synthesis of 3-allyl-4,5-diethoxybenzaldehyde is envisioned as a two-step sequence starting from the commercially available 3,5-diethoxy-4-hydroxybenzaldehyde. The first step involves a Williamson ether synthesis to introduce the allyl group, forming the Claisen rearrangement precursor, 4-allyloxy-3,5-diethoxybenzaldehyde. The subsequent and key step is the thermal ortho-Claisen rearrangement of this intermediate to yield the desired product.

Caption: Overall synthetic workflow for 3-allyl-4,5-diethoxybenzaldehyde.

Part 1: Synthesis of the Precursor, 4-allyloxy-3,5-diethoxybenzaldehyde

Theoretical Foundation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide[3]. In this protocol, the hydroxyl group of 3,5-diethoxy-4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to generate the corresponding phenoxide. This nucleophilic phenoxide then displaces the bromide from allyl bromide to form the desired allyl aryl ether. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack, thereby accelerating the reaction[4][5].

Experimental Protocol: Allylation of 3,5-diethoxy-4-hydroxybenzaldehyde

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 3,5-Diethoxy-4-hydroxybenzaldehyde | 210.23 | 10.0 g | 47.56 | 1.0 |

| Allyl bromide | 120.99 | 7.0 mL (5.75 g) | 47.56 | 1.0 |

| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 9.86 g | 71.34 | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

| Diethyl ether | 74.12 | As needed | - | - |

| Saturated aqueous NaCl (brine) | - | As needed | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diethoxy-4-hydroxybenzaldehyde (10.0 g, 47.56 mmol) and anhydrous potassium carbonate (9.86 g, 71.34 mmol).

-

Add N,N-dimethylformamide (100 mL) to the flask.

-

Commence stirring and add allyl bromide (7.0 mL, 47.56 mmol) dropwise to the suspension at room temperature over 10 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is complete when the starting phenolic benzaldehyde spot is no longer visible.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane, to afford 4-allyloxy-3,5-diethoxybenzaldehyde as a pale yellow oil.

Part 2: The Claisen Rearrangement to 3-allyl-4,5-diethoxybenzaldehyde

Mechanistic Insight: The Aromatic Claisen Rearrangement

The aromatic Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state[6]. Upon heating, the allyl aryl ether undergoes a[1][1]-sigmatropic shift, where the C3 of the allyl group forms a new carbon-carbon bond with the ortho position of the aromatic ring, concurrently with the cleavage of the C-O ether bond[2]. This process initially forms a non-aromatic cyclohexadienone intermediate. The driving force for the subsequent step is the restoration of aromaticity, which occurs via a rapid tautomerization (a proton shift) to yield the thermodynamically stable ortho-allyl phenol product[2].

Caption: Mechanism of the aromatic Claisen rearrangement.

The reaction typically requires high temperatures (180-250 °C) to overcome the activation energy barrier[2]. The choice of a high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is crucial, as it can effectively solvate the transition state and facilitate the reaction.

Experimental Protocol: Thermal Rearrangement

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Allyloxy-3,5-diethoxybenzaldehyde | 250.29 | 5.0 g | 19.98 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |

| Saturated aqueous NaCl (brine) | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Place 4-allyloxy-3,5-diethoxybenzaldehyde (5.0 g, 19.98 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add N,N-dimethylformamide (50 mL).

-

Heat the solution to reflux (approximately 153 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress by TLC (4:1 hexane:ethyl acetate). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 150 mL of cold water and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any remaining DMF, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield 3-allyl-4,5-diethoxybenzaldehyde as a viscous oil.

Characterization and Validation

Due to the limited availability of published experimental data for 3-allyl-4,5-diethoxybenzaldehyde, the following characterization data is predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

Expected Spectroscopic Data:

| Technique | Expected Key Signals |

| ¹H NMR | Aldehydic proton: ~9.8 ppm (singlet).Aromatic protons: Two singlets in the range of 7.0-7.5 ppm.Allyl group: A multiplet for the vinyl proton (~5.9-6.1 ppm), two doublets for the terminal vinyl protons (~5.0-5.2 ppm), and a doublet for the methylene group (~3.4 ppm).Ethoxy groups: Two quartets (~4.1 ppm) and two triplets (~1.4 ppm).Methoxy group: A singlet around 3.9 ppm (if present in a similar structure). |

| ¹³C NMR | Carbonyl carbon: ~191 ppm.Aromatic carbons: Signals in the range of 110-160 ppm.Allyl group carbons: ~137 ppm (internal vinyl), ~116 ppm (terminal vinyl), and ~34 ppm (methylene).Ethoxy group carbons: ~64 ppm (O-CH₂) and ~15 ppm (CH₃). |

| IR Spectroscopy | Aldehyde C=O stretch: ~1680-1700 cm⁻¹.Aldehyde C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.Aromatic C=C stretching: ~1580 and ~1470 cm⁻¹.C-O stretching (ethers): ~1050-1250 cm⁻¹.Vinyl C=C stretch: ~1640 cm⁻¹.Vinyl =C-H bend: ~910 and 990 cm⁻¹. |

| Mass Spectrometry | Expected [M]+ at m/z = 220.26 for C₁₃H₁₆O₃. |

Safety and Handling

-

High Temperatures: The Claisen rearrangement is conducted at high temperatures. Ensure proper shielding and use a heating mantle with a temperature controller. Avoid heating a closed system to prevent pressure buildup and potential explosion[7].

-

Solvents: N,N-Dimethylformamide (DMF) is a high-boiling solvent and a suspected teratogen. Handle DMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles[8][9].

-

Reagents: Allyl bromide is a lachrymator and is toxic. Handle it with care in a fume hood.

-

Workup: The workup involves extractions with volatile organic solvents. Ensure there are no ignition sources nearby.

Troubleshooting

-

Incomplete Allylation: If the Williamson ether synthesis does not go to completion, ensure that the potassium carbonate is anhydrous and that the DMF is of sufficient purity. Increasing the reaction time or temperature slightly may also improve conversion.

-

Low Yield in Claisen Rearrangement: If the Claisen rearrangement gives a low yield, ensure the reaction temperature is maintained consistently at reflux. The presence of any residual base from the previous step can sometimes interfere with the rearrangement. Ensure the starting material is purified before the rearrangement.

-

Formation of Byproducts: At high temperatures, side reactions can occur. If significant byproduct formation is observed, purification by column chromatography is essential. The use of microwave irradiation can sometimes offer a more controlled heating method and reduce reaction times, potentially minimizing byproduct formation.

Conclusion

The synthesis of 3-allyl-4,5-diethoxybenzaldehyde via a two-step sequence involving a Williamson ether synthesis followed by a thermal Claisen rearrangement is a robust and effective method. The protocols provided herein, along with the mechanistic insights and safety considerations, offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The successful synthesis and purification of this versatile intermediate open up avenues for the creation of a diverse range of more complex molecules.

References

- Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. European Patent EP0155335A1, published September 18, 1985.

-

3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Claisen Rearrangement. Organic Chemistry Portal. [Link]

-

18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

-

Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). ResearchGate. [Link]

-

Theory of Substituent Effects on Pericyclic Reaction Rates: Alkoxy Substituents in the Claisen Rearrangement. Journal of the American Chemical Society. [Link]

-

Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). Semantic Scholar. [Link]

-

14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Safety rules for working with organic solvents in chemistry lab. WhatIs. [Link]

-

Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure. [Link]

-

Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. Scientific Research Publishing. [Link]

-

The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

-

Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

5 Tips Benzaldehyde IRSpectrum. Berkeley Learning Hub. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield. [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

-

Asymmetric catalytic[1][10]- or[1][1]-sigmatropic rearrangement of 3-allyloxy-4H-chromenones and their analogues. National Institutes of Health. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Doc Brown's Chemistry. [Link]

-

Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde. PrepChem.com. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Kwantlen Polytechnic University. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]

-

Understanding Organic Solvents: Safety and Risks. Guangzhou Kangyang Chemical Co., Ltd. [Link]

-

Interpret the benzaldehyde ir spectrum, focusing on the peaks that indicate the presence of the aldehyde group. Proprep. [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance. [Link]

Sources

- 1. 3,4-DIETHOXYBENZALDEHYDE(2029-94-9) 1H NMR spectrum [chemicalbook.com]

- 2. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. hmdb.ca [hmdb.ca]

- 7. csub.edu [csub.edu]

- 8. whatis.eokultv.com [whatis.eokultv.com]

- 9. Understanding Organic Solvents: Safety and Risks [kangyangintl.com]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Diethoxybenzaldehyde Precursors via Williamson Ether Synthesis

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of various diethoxybenzaldehyde isomers, crucial precursors in pharmaceutical and fine chemical industries. The synthesis is based on the Williamson ether synthesis, a reliable and versatile method for forming ethers. This document delves into the mechanistic underpinnings of the reaction, offers step-by-step experimental procedures, and provides critical insights into process optimization and troubleshooting. Furthermore, it includes detailed protocols for product purification and characterization, supported by spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement or refine the synthesis of these valuable intermediates.

Introduction: The Significance of Diethoxybenzaldehydes

Diethoxybenzaldehydes are a class of aromatic aldehydes that serve as pivotal building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the presence of three key functional groups: the aldehyde, which is amenable to a vast range of chemical transformations, and the two ethoxy groups, which influence the molecule's solubility, reactivity, and potential for further functionalization. These precursors are integral to the development of pharmaceuticals, agrochemicals, and specialty materials. The Williamson ether synthesis offers a straightforward and efficient route to these compounds from readily available dihydroxybenzaldehydes.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic organic reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then attacks an electrophilic alkyl halide to form the ether linkage.[2]

The key steps in the synthesis of diethoxybenzaldehydes from dihydroxybenzaldehydes are:

-

Deprotonation: The phenolic hydroxyl groups of the dihydroxybenzaldehyde are deprotonated by a suitable base to form a dianionic phenoxide intermediate. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

-

Nucleophilic Attack: The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide or ethyl bromide).[2]

-

Ether Formation: This concerted, one-step SN2 reaction results in the formation of the diethoxybenzaldehyde and a salt byproduct.[2]

Several factors influence the efficiency of the Williamson ether synthesis, including the choice of base, solvent, temperature, and the nature of the leaving group on the ethylating agent.[3] For the synthesis of diethoxybenzaldehydes, primary alkyl halides like ethyl iodide or ethyl bromide are ideal, as they are highly susceptible to SN2 attack and less prone to competing elimination reactions.[4]

Caption: General workflow of the Williamson ether synthesis for diethoxybenzaldehydes.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of various diethoxybenzaldehyde isomers. While a general procedure is outlined, specific modifications for each isomer are noted.

Materials and Reagents

| Reagent | Supplier | Purity |

| Dihydroxybenzaldehyde (Isomer-specific) | Major Chemical Suppliers | ≥98% |

| Ethyl Iodide | Major Chemical Suppliers | ≥99% |

| Anhydrous Potassium Carbonate | Major Chemical Suppliers | ≥99% |

| N,N-Dimethylformamide (DMF), Anhydrous | Major Chemical Suppliers | ≥99.8% |

| Diethyl Ether | Major Chemical Suppliers | ACS Grade |

| Saturated Sodium Thiosulfate Solution | Lab Prepared | |

| Brine (Saturated NaCl Solution) | Lab Prepared | |

| Anhydrous Magnesium Sulfate | Major Chemical Suppliers |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethyl iodide is a lachrymator and should be handled with care.

-

N,N-Dimethylformamide (DMF) is a potential teratogen; avoid inhalation and skin contact.

General Protocol for the Synthesis of Diethoxybenzaldehydes

This protocol is a general guideline and may require optimization for specific dihydroxybenzaldehyde isomers.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of dihydroxybenzaldehyde).

-

Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (2.5 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine), followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Phase-Transfer Catalysis (PTC) as an Alternative Protocol

Phase-transfer catalysis can be an effective alternative, particularly for reactions where solubility is a challenge.[5] This method avoids the need for anhydrous solvents.

-

Reaction Setup: In a round-bottom flask, combine the dihydroxybenzaldehyde (1.0 eq.), a 50% aqueous solution of sodium hydroxide (excess), and an organic solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (2-5 mol%).[6]

-

Reagent Addition and Reaction: Add the ethyl iodide (2.5 eq.) to the biphasic mixture. Stir the mixture vigorously and heat to reflux (typically 80-100 °C) for 2-6 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol (Section 3.2).

Caption: Step-by-step workflow for the Williamson ether synthesis using phase-transfer catalysis.

Product Characterization

Accurate characterization of the synthesized diethoxybenzaldehyde isomers is essential to confirm their identity and purity. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

NMR Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the diethoxybenzaldehyde products.

Table 1: Representative 1H and 13C NMR Data for Diethoxybenzaldehyde Precursors and Products

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2,3-Dihydroxybenzaldehyde | 10.20 (s, 1H, CHO), 9.92 (s, 2H, OH), 7.13 (dd, 1H), 7.07 (dd, 1H), 6.79 (t, 1H) | Not specified | [7] |

| 2,4-Dihydroxybenzaldehyde | 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, 1H), 6.39 (dd, 1H), 6.32 (d, 1H) | Not specified | [8] |

| 2,5-Dihydroxybenzaldehyde | 10.18 (s, 1H, OH), 10.02 (s, 1H, CHO), 9.17 (s, 1H, OH), 7.01-6.95 (m, 2H), 6.84 (d, 1H) | Not specified | [8] |

| 3,4-Diethoxybenzaldehyde | 9.84 (s, 1H), 7.43 (dd, J=8.2, 1.9 Hz, 1H), 7.40 (d, J=1.9 Hz, 1H), 6.97 (d, J=8.2 Hz, 1H), 4.17 (q, J=7.0 Hz, 2H), 4.14 (q, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 3H), 1.46 (t, J=7.0 Hz, 3H) | 190.9, 154.9, 149.2, 130.2, 126.6, 112.0, 111.4, 64.6, 64.5, 14.7, 14.6 | Predicted |

| 2,5-Dimethoxybenzaldehyde | Not specified | 189.5, 156.8, 153.9, 129.5, 114.7, 113.6, 110.1, 56.2, 55.8 | [9] |

Troubleshooting and Optimization

Several factors can be adjusted to optimize the reaction and troubleshoot common issues.

Table 2: Troubleshooting Guide for Williamson Ether Synthesis

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete deprotonation of the dihydroxybenzaldehyde. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the reaction is conducted under anhydrous conditions, especially when using moisture-sensitive bases.[10] |

| Deactivated alkylating agent. | Use fresh ethyl iodide or bromide. Consider adding a catalytic amount of sodium iodide if using ethyl bromide to facilitate halogen exchange. | |

| Insufficient reaction time or temperature. | Increase the reaction temperature (up to 100 °C) and/or extend the reaction time. Monitor the reaction progress closely by TLC. | |

| Presence of Mono-ethoxylated Byproduct | Insufficient amount of base or ethylating agent. | Use a slight excess of both the base (2.5 eq.) and the ethylating agent (2.5 eq.) to drive the reaction to completion. |

| Formation of Elimination Products (Alkenes) | This is generally not an issue with primary alkyl halides like ethyl iodide. | Ensure a primary alkyl halide is used. Secondary or tertiary halides will favor elimination.[4] |

| Difficulty in Product Purification | Similar polarity of starting material and product. | If column chromatography is ineffective, consider derivatizing the aldehyde to a less polar derivative (e.g., an acetal) before purification, followed by deprotection. |

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the preparation of diethoxybenzaldehyde precursors. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided in this document offer a solid foundation for researchers to successfully synthesize these valuable chemical intermediates. For novel isomers or scaled-up syntheses, empirical optimization of the reaction parameters is always recommended.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Freedman, H. H.; Dubois, R. A. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters1975, 16 (38), 3251–3254.

- Yadav, G. D.; Bisht, P. M. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals2018.

- Dehmlow, E. V.; Dehmlow, S. S.

-

Organic Syntheses. Acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. [Link]

-

Grokipedia. Williamson ether synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

-

The Royal Society of Chemistry. Fullerene Derivatives with Increased Dielectric Constant. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

ResearchGate. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

-

RSC Publishing. Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Williamson Ether Synthesis. [Link]

-

FULIR. Preparation and Characterization of Non-Aromatic Ether Self-Assemblies on a HOPG Surface. [Link]

-

Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroxybenzaldehyde(24677-78-9) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Purification of 3-Allyl-4,5-diethoxybenzaldehyde by Column Chromatography: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the purification of 3-Allyl-4,5-diethoxybenzaldehyde using column chromatography. Aimed at researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions. It delves into the rationale behind the chosen methodology, offering insights into the selection of stationary and mobile phases, the principles of separation, and troubleshooting strategies. By grounding the protocol in established chromatographic theory, this application note serves as a self-validating system for achieving high-purity 3-Allyl-4,5-diethoxybenzaldehyde, a crucial building block in the synthesis of various pharmaceutical and bioactive molecules.

Introduction: The Rationale for Chromatographic Purification

3-Allyl-4,5-diethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its structural motifs, including the reactive allyl group and the electron-donating diethoxy functionalities, make it a versatile precursor for the synthesis of novel therapeutic agents. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent biological assays.

A common synthetic route to 3-Allyl-4,5-diethoxybenzaldehyde involves the Claisen rearrangement of an allyl ether precursor.[1] This thermal rearrangement, while elegant, can often be incomplete or accompanied by side reactions, leading to a crude product mixture containing unreacted starting material, the desired product, and potentially other isomeric byproducts. Column chromatography is the method of choice for purifying such mixtures due to its high resolving power and adaptability.[2][3] This technique exploits the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[4]

This application note will detail a robust column chromatography protocol for the purification of 3-Allyl-4,5-diethoxybenzaldehyde, with a focus on understanding the underlying principles that govern the separation.

Understanding the Physicochemical Landscape

A successful chromatographic separation is predicated on the differences in the physicochemical properties of the compounds to be separated. The key to purifying 3-Allyl-4,5-diethoxybenzaldehyde lies in understanding its polarity relative to the likely impurities.

Table 1: Physicochemical Properties of 3-Allyl-4,5-diethoxybenzaldehyde and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity (Conceptual) |

| 3-Allyl-4,5-diethoxybenzaldehyde | C₁₄H₁₈O₃ | 234.29 | Moderately Polar |

| 4-Allyloxy-3,5-diethoxybenzaldehyde (Likely Starting Material) | C₁₄H₁₈O₃ | 234.29 | Less Polar than product |

| 3-Allyl-4,5-diethoxybenzoic acid (Potential Oxidation Product) | C₁₄H₁₈O₄ | 250.29 | More Polar than product |

The polarity of these molecules is primarily influenced by the presence of the aldehyde, ether, and (in the case of the impurity) carboxylic acid functional groups. The aldehyde group in the final product makes it more polar than the starting allyl ether. The potential carboxylic acid impurity, formed by oxidation of the aldehyde, is significantly more polar due to its ability to act as a hydrogen bond donor and acceptor.[5] These differences in polarity are the foundation upon which our chromatographic separation is built.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing the entire crude product to a column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a column.[2]

Principle of TLC

TLC operates on the same principles as column chromatography. A small amount of the crude mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent, typically silica gel). The plate is then placed in a developing chamber containing a shallow pool of the mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates, depending on their polarity and affinity for the stationary phase.

Recommended TLC Protocol

-

Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.

-

Sample Preparation: Dissolve a small amount of the crude 3-Allyl-4,5-diethoxybenzaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.

-

Development: Place the spotted plate in a TLC chamber containing a pre-equilibrated mobile phase. A good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent.

-

Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). The spots can be further visualized using an iodine chamber or a potassium permanganate stain.

-

Calculation of Rf Values: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results and Optimizing the Mobile Phase

The goal is to find a solvent system that gives a good separation between the desired product and its impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4 to ensure good resolution on the column.

-

If the Rf values are too high (spots are near the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.

-

If the Rf values are too low (spots remain near the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

Table 2: Suggested TLC Solvent Systems for Optimization

| Solvent System (v/v) | Expected Observation |

| Hexane:Ethyl Acetate (9:1) | Good starting point. May need adjustment based on results. |

| Hexane:Ethyl Acetate (8:2) | For increasing the polarity if Rf is too low. |

| Hexane:Ethyl Acetate (9.5:0.5) | For decreasing the polarity if Rf is too high. |

| Petroleum Ether:Diethyl Ether (9:1) | An alternative non-polar/polar solvent system.[6] |

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude 3-Allyl-4,5-diethoxybenzaldehyde. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment

-

Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

-

Silica gel (230-400 mesh)

-

Mobile phase (optimized from TLC)

-

Crude 3-Allyl-4,5-diethoxybenzaldehyde

-

Sand (washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

TLC plates and chamber

-

Rotary evaporator

Workflow Diagram

Caption: Workflow for the purification of 3-Allyl-4,5-diethoxybenzaldehyde.

Step-by-Step Protocol

-

Column Preparation:

-

Ensure the column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a small layer (approx. 1 cm) of sand over the plug.

-

-

Packing the Column (Wet Packing Method):

-

In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1). A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.

-